molecular formula C17H13Cl2N3OS B2948952 N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 851079-05-5

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2948952
CAS No.: 851079-05-5
M. Wt: 378.27
InChI Key: PFPWNZHVLCEPGS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a chemical compound that features a unique structure combining a chlorophenyl group, an imidazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as acetonitrile, acetone, dichloroethane, and toluene, with the yield increasing as the solvent polarity decreases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize the reaction yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imidazole and chlorophenyl groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide is unique due to its combination of a chlorophenyl group, an imidazole ring, and a sulfanylacetamide moiety. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3OS/c18-12-4-6-14(7-5-12)21-16(23)11-24-17-20-8-9-22(17)15-3-1-2-13(19)10-15/h1-10H,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFPWNZHVLCEPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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